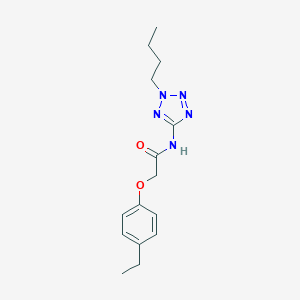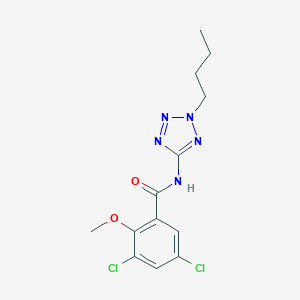![molecular formula C22H22N2O5 B244497 N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as DMF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMF belongs to the class of furan-based compounds and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide activates the Nrf2 pathway by modifying specific cysteine residues on Keap1, a protein that negatively regulates Nrf2. This modification leads to the release of Nrf2, which translocates to the nucleus and activates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been found to have a range of biochemical and physiological effects. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been found to increase the expression of antioxidant and detoxification genes, leading to a reduction in oxidative stress and inflammation. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is stable under a range of conditions and can be easily dissolved in a variety of solvents. Additionally, N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has low toxicity, making it a safe compound for use in lab experiments. However, one limitation of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of research is the development of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide-based drugs for the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the optimization of the synthesis method for N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide and its potential interactions with other compounds.
Synthesis Methods
The synthesis of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves the reaction of 3,5-dimethylphenol with 2-furoyl chloride, followed by the reaction of the resulting intermediate with 4-methoxyaniline and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-9-15(2)11-17(10-14)29-13-21(25)24-18-12-16(6-7-19(18)27-3)23-22(26)20-5-4-8-28-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
NGLLDNFCKIJSLB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B244436.png)